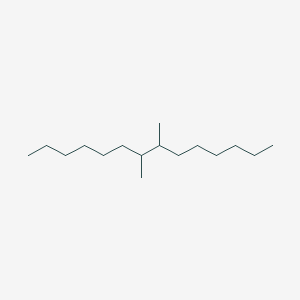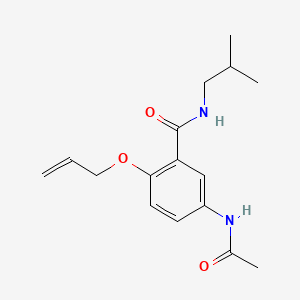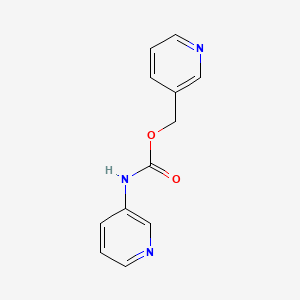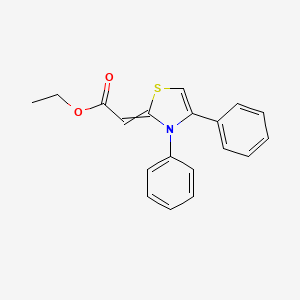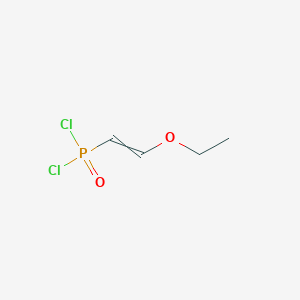
Phosphonic dichloride, (2-ethoxyethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic dichloride, (2-ethoxyethenyl)-, also known as (2-ethoxyvinyl)phosphonic dichloride, is an organophosphorus compound with the molecular formula C4H7Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-ethoxyethenyl moiety. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (2-ethoxyethenyl)-, can be synthesized through the condensation of 2-ethoxyethenylphosphonic dichloride with resorcinol and its derivatives in dichloromethane in the presence of trifluoroacetic acid . This reaction results in the formation of new bicyclic phosphonates with an endocyclic P-C bond. The reaction conditions are typically mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
The industrial production of phosphonic dichloride, (2-ethoxyethenyl)-, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic dichloride, (2-ethoxyethenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphonate esters and amides.
Condensation Reactions: It can condense with phenolic compounds to form bicyclic phosphonates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with phosphonic dichloride, (2-ethoxyethenyl)-, include trifluoroacetic acid, dichloromethane, and various nucleophiles such as alcohols and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving phosphonic dichloride, (2-ethoxyethenyl)-, include phosphonate esters, amides, and bicyclic phosphonates. These products have significant applications in various fields, including polymer chemistry and materials science.
Aplicaciones Científicas De Investigación
Phosphonic dichloride, (2-ethoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and polymers.
Biology: It is used in the modification of biomolecules and the development of new biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic dichloride, (2-ethoxyethenyl)-, involves its reactivity with nucleophiles and its ability to form stable phosphonate esters and amides The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile
Comparación Con Compuestos Similares
Phosphonic dichloride, (2-ethoxyethenyl)-, can be compared with other similar compounds, such as:
Phosphonic dichloride, (2-chloro-2-ethoxyethenyl)-: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the ethoxyethenyl group.
Phosphonic dichloride, (2-ethoxyvinyl)-: This compound is structurally similar but lacks the additional chlorine atom.
The uniqueness of phosphonic dichloride, (2-ethoxyethenyl)-, lies in its specific reactivity and the ability to form stable bicyclic phosphonates, which are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
7010-16-4 |
|---|---|
Fórmula molecular |
C4H7Cl2O2P |
Peso molecular |
188.97 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-2-ethoxyethene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-3-4-9(5,6)7/h3-4H,2H2,1H3 |
Clave InChI |
MIQZGJIOIQXKQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



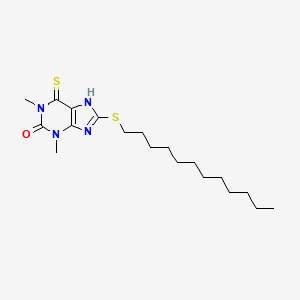
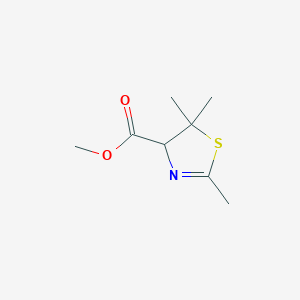
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
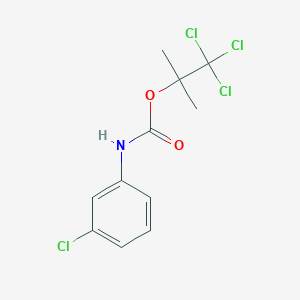


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
